molecular formula C15H21N3O2S B2647218 3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(1-cyano-2-methoxy-1-methylethyl)prop-2-enamide CAS No. 1394801-69-4

3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(1-cyano-2-methoxy-1-methylethyl)prop-2-enamide

Cat. No. B2647218
CAS RN: 1394801-69-4
M. Wt: 307.41
InChI Key: MMHOPIQVZKPKEX-UHFFFAOYSA-N
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Description

3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(1-cyano-2-methoxy-1-methylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H21N3O2S and its molecular weight is 307.41. The purity is usually 95%.
BenchChem offers high-quality 3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(1-cyano-2-methoxy-1-methylethyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(1-cyano-2-methoxy-1-methylethyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Toxic Metabolites

The metabolism of thiazoles, such as 4-tert-butyl-2-methyl-thiazole, has been examined to understand the formation of toxic metabolites and their pathways. For instance, thioacetamide and tert-butylglyoxal have been identified as urinary metabolites in mice, suggesting similar thiazoles could undergo microsomal epoxidation and subsequent decomposition, forming corresponding thioamides and alpha-dicarbonyl fragments (Mizutani, Yoshida, & Kawazoe, 1994).

Synthesis of Fluoroalkyl-Substituted Pyrazoles

The acylation of tert-butyl 3-(methylamino)but-2-enoate, which shares structural similarities with the compound , has been used for synthesizing fluoroalkyl-substituted pyrazoles, demonstrating potential applications in the development of novel compounds (Iminov et al., 2015).

Synthesis of Polyfunctionalised 4,5′-Bithiazol-4′-ol Derivatives

2-Thiazolin-4-one derivatives, obtained through reactions involving tert-butyl groups, have been transformed into novel polyfunctionalised 4,5'-bithiazol-4'-ol derivatives, indicating the potential for creating complex molecular structures for diverse applications (Arcadi et al., 2004).

Development of Rhodium-Catalyzed Asymmetric Hydrogenation

The use of tert-butylmethylphosphino groups in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes highlights the compound's potential role in catalysis and the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Radical Dimerization of Primary Thioamides

Tert-butyl nitrite has been utilized for the radical dimerization of primary thioamides into 1,2,4-thiadiazoles, showcasing a method for efficient and room temperature synthesis of complex structures (Chauhan et al., 2018).

Synthesis of Functionalized Cyclopentenes

Acrylamides derived from similar compounds have been used in the asymmetric [3+2] cycloaddition with allenoates, leading to the formation of functionalized cyclopentenes, indicating potential synthetic applications (Han et al., 2011).

Development of Malonyl-CoA Decarboxylase Inhibitors

The compound's structural components have been explored in the development of malonyl-CoA decarboxylase inhibitors, potentially relevant for cardioprotective agents (Cheng et al., 2006).

properties

IUPAC Name

3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(2-cyano-1-methoxypropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-14(2,3)13-17-8-11(21-13)6-7-12(19)18-15(4,9-16)10-20-5/h6-8H,10H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHOPIQVZKPKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C=CC(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(2-cyano-1-methoxypropan-2-yl)prop-2-enamide

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